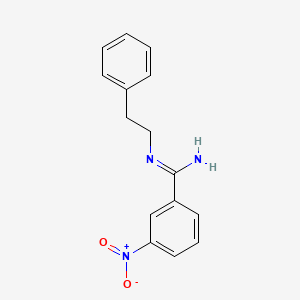
3-nitro-N-(2-phenylethyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(2-phenylethyl)benzenecarboximidamide is an organic compound with the molecular formula C15H15N3O2. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a nitro group, a phenylethyl group, and a benzenecarboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide typically involves the nitration of N-(2-phenylethyl)benzenecarboximidamide. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
Industrial production of this compound may involve a similar nitration process but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2-phenylethyl)benzenecarboximidamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-amino-N-(2-phenylethyl)benzenecarboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
3-nitro-N-(2-phenylethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying nitration and reduction reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(2-phenylethyl)benzamide: Similar structure but with an amide group instead of a carboximidamide group.
3-nitro-N-(2-phenylethyl)aniline: Contains an aniline group instead of a carboximidamide group.
3-nitro-N-(2-phenylethyl)benzenesulfonamide: Features a sulfonamide group instead of a carboximidamide group.
Uniqueness
3-nitro-N-(2-phenylethyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group allows for various chemical transformations, while the phenylethyl and benzenecarboximidamide moieties contribute to its overall stability and potential interactions with biological targets.
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-nitro-N'-(2-phenylethyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H15N3O2/c16-15(13-7-4-8-14(11-13)18(19)20)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,16,17) |
InChI Key |
MTRODWXICACOGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















